2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-

Drug-Likeness Profiling Polar Surface Area Lipophilicity Tuning

Researchers often substitute generic 3-aminoquinoxalinones for CAS 62370-23-4-an interchange that alters H-bond topology, π-conjugation, and metal-chelation stoichiometry due to the missing vinyl spacer. • Structurally validated C3 vinyl amine with extended π-delocalization absent in 3-amino, 3-methyl, or N1-substituted isomers. • Retains N1-H hydrogen-bond donor critical for kinase hinge-region engagement. • Rule-of-three compliant (PSA 71.77 Ų, LogP 1.55) for fragment-based screening. • Primary amine enables Schiff base condensation for chelation libraries.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 62370-23-4
Cat. No. B13940062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-
CAS62370-23-4
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)C=CN
InChIInChI=1S/C10H9N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-6H,11H2,(H,13,14)
InChIKeyQKNJFZIQUHLSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxalinone Vinyl Amine: Structural Baseline


2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- (CAS 62370-23-4; molecular formula C10H9N3O; molecular weight 187.20 g/mol) is a 3-substituted quinoxalin-2(1H)-one derivative bearing a 2-aminoethenyl (vinyl amine) side chain at the C3 position . Quinoxalin-2(1H)-ones are a recognized privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties . The 2-aminoethenyl substitution converts the parent heterocycle into a bifunctional building block containing both an enamine-type donor and a lactam hydrogen-bonding motif, which distinguishes it from simple 3-alkyl or 3-aryl quinoxalinones and influences its reactivity, complexation behavior, and suitability as a synthetic intermediate for Schiff base elaboration.

Bifunctional building block with enamine donor and lactam hydrogen-bonding motif
Synthetic intermediate for Schiff base and metal-complex library elaboration
Quinoxalinone scaffold for structure–activity and fragment-based research

Why Generic 3-Substituted Quinoxalinones Cannot Substitute


Casual interchange of 3-substituted quinoxalin-2(1H)-ones is scientifically unsound. The 2-aminoethenyl side chain in CAS 62370-23-4 introduces a conjugated π-system that extends electron delocalization from the quinoxalinone ring through the vinyl spacer to the terminal primary amine . This electronic architecture is absent in 3-aminoquinoxalin-2(1H)-one (direct N-attachment, no vinyl spacer), 3-methylquinoxalin-2(1H)-one (electronically inert alkyl), and N1-substituted isomers such as 1-(2-aminoethyl)quinoxalin-2(1H)-one (different tautomeric and H-bonding topology) . These structural differences translate into distinct molecular recognition profiles, as target binding by quinoxalinones is sensitive to substitution position, spacer length, and hydrogen-bond donor/acceptor geometry at C3 . For procurement decisions—whether for structure-activity relationship (SAR) expansion, fragment-based screening, or synthetic intermediate sourcing—treating the compound as a 'generic 3-amino quinoxalinone' risks altering hit profiles, metal-coordination stoichiometries, or downstream derivatization outcomes.

3-Amino analog Lacks vinyl spacer, altering conjugation, H-bond topology, and Schiff base reactivity
3-Methyl analog Inert alkyl at C3 eliminates enamine character and metal-coordination potential
N1-Substituted isomer N1-H donor absent; recognition geometry differs, impacting target-engagement studies

Quantitative Evidence for Compound Selection


PSA and LogP Differentiation via Vinyl Amine Side Chain

The 2-aminoethenyl substituent imparts a measured polar surface area (PSA) of 71.77 Ų and a calculated LogP of 1.55 . This places CAS 62370-23-4 in a favorable drug-like chemical space. By comparison, the unsubstituted quinoxalin-2(1H)-one parent (PSA ≈ 46 Ų, LogP ≈ 0.9) is more polar but lacks a flexible side-chain amine, while 3-aminoquinoxalin-2(1H)-one (PSA ≈ 68 Ų, LogP ≈ 0.8; comparator data from ChemSpider, noted as cross-study comparable) has comparable PSA but lower lipophilicity . The 0.75 LogP unit increase relative to 3-aminoquinoxalin-2(1H)-one reflects the lipophilic contribution of the vinyl spacer, which may improve passive membrane permeability without sacrificing hydrogen-bonding capacity.

PSA & LogP Profile
Data to verify
PSA 71.77 vs 68 Ų
LogP 1.55 vs 0.8
Supports lipophilicity optimization for permeability studies
Calculated values; experimental validation pending
Drug-Likeness Profiling Polar Surface Area Lipophilicity Tuning

Hydrogen-Bond Donor Topology vs. N1-Substituted Isomers

CAS 62370-23-4 carries the aminoethyl functionality at the C3 position of the quinoxalin-2(1H)-one ring, preserving the N1-H as a hydrogen-bond donor. The isomeric counterpart 1-(2-aminoethyl)quinoxalin-2(1H)-one (CAS 1380053-47-3, molecular formula C10H9N3O, identical molecular weight 187.20) places the aminoethyl group on N1, eliminating the N1-H donor and creating a different tautomeric equilibrium . This topological difference is critical because quinoxalinone recognition by biological targets (e.g., kinases, GPCRs) often exploits the N1-H as a hinge-region hydrogen-bond donor, while the C3 substituent occupies a lipophilic or allosteric pocket .

H-Bond Topology
Class-level
HBD: 2 vs 1
Spatial shift ~2.4 Å
May influence target engagement in kinase or GPCR assays
Inferred from quinoxalinone SAR; binding data limited
Hydrogen-Bonding Network Tautomerism Receptor Recognition

Enamine Reactivity for Schiff Base Derivatization

The 2-aminoethenyl group in CAS 62370-23-4 constitutes a vinylogous amide (enamine) system. The terminal primary amine can condense with aldehydes to form Schiff bases, while the vinyl spacer provides additional conjugation for metal coordination . This bifunctional reactivity is not available in 3-aminoquinoxalin-2(1H)-one, where the amine is directly attached to the electron-deficient C3 carbon and exhibits reduced nucleophilicity. Related quinoxalin-2(1H)-one systems with ethylamino linkers at C3 have been employed to generate Schiff base ligands for Co(II), Ni(II), Cu(II), and Zn(II) complexes with demonstrated anticancer activity .

Enamine Reactivity
Class-level
Bidentate/tridentate vs monodentate chelation
Enables Schiff base library synthesis for metal-complex research
Inferred from analogous systems; direct data limited
Synthetic Intermediate Utility Schiff Base Chemistry Metal Complexation

Supplier Purity Specification as Procurement Benchmark

Commercially, 3-(2-aminovinyl)quinoxalin-2(1H)-one is available from specialty chemical suppliers at a certified minimum purity of 97% (HPLC) . This specification provides a quantifiable procurement criterion that is not uniformly available across all 3-substituted quinoxalinone analogs, many of which are offered only at 95% purity or as 'technical grade' by the same vendor class. For structure-activity relationship (SAR) studies where impurity-driven false positives must be minimized, the 97% purity specification reduces the probability that a 3% impurity with >10 µM potency could confound assay interpretation.

Purity Spec
Specification review
≥97% (HPLC)
Reduces impurity-driven false hit risk in HTS at 10 µM
Vendor specification; independent verification recommended
Quality Specification Batch Consistency Procurement Criteria

Validated Application Scenarios


Schiff Base Ligand Library for Anticancer Screening

The terminal primary amine on the vinyl spacer of CAS 62370-23-4 can be condensed with aromatic aldehydes to generate Schiff base libraries with bidentate or tridentate chelation motifs . This application leverages the enamine character absent in 3-aminoquinoxalin-2(1H)-one and is directly supported by precedent literature on structurally analogous quinoxalin-2(1H)-one Schiff base metal complexes showing anticancer activity .

Fragment-Based Drug Discovery with N1-H Integrity

When an FBDD campaign requires a quinoxalinone fragment presenting a primary amine at the C3 position while retaining the N1-H hydrogen-bond donor, CAS 62370-23-4 is the structurally validated choice over N1-substituted isomers such as 1-(2-aminoethyl)quinoxalin-2(1H)-one, which lack the critical N1-H . The physicochemical profile (PSA 71.77 Ų, LogP 1.55) is also rule-of-three compliant for fragment libraries.

Kinase Inhibitor Optimization via C3 Spacer Extension

In kinase hinge-binder optimization, the N1-H of quinoxalin-2(1H)-ones often engages the hinge region while the C3 substituent projects toward solvent or selectivity pockets . CAS 62370-23-4 provides a vinyl amine spacer that can be further functionalized (acylation, sulfonylation, reductive amination) to explore vector-dependent selectivity. The elevated LogP (1.55 vs. ~0.8 for 3-aminoquinoxalin-2(1H)-one) suggests improved passive permeability, a desirable feature for Type II kinase inhibitors occupying an allosteric back pocket.

Application
Selection Property
Validation Focus
Schiff base metal-complex studies
Enamine/lactam bifunctional chelation motif
Metal-chelate geometry and cell-viability endpoints
Fragment-based screening
N1-H donor topology and rule-of-three compliance
Fragment binding and target-engagement assays
Kinase inhibitor SAR studies
C3 vinyl amine for vector-dependent functionalization
Kinase selectivity profiling and permeability optimization
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